Rigidin B
Description
Rigidin B is a pyrrolopyrimidine alkaloid first isolated from the marine tunicate Cystodytes sp. collected near Okinawa, Japan . Its molecular formula, C₂₀H₁₆N₃O₆, distinguishes it from the parent compound rigidin (C₁₉H₁₄N₃O₅) by an additional OCH₂ unit . Structurally, this compound features a fused pyrrole-pyrimidine core decorated with hydroxyl (OH), methoxy (OMe), and benzoyl groups. Key spectroscopic characteristics include:
- IR absorption bands at 3420 cm⁻¹ (OH/NH) and 1666 cm⁻¹ (carbonyl) .
- ¹H NMR signals for 13 protons, including exchangeable NH/OH groups and aromatic protons indicative of 1,4- and 1,3,4-substituted benzene rings .
- ¹³C NMR resonances spanning δ 95–190 ppm, with a methoxy carbon at δ 55.19 .
This compound exhibits moderate cytotoxicity against murine leukemia L1210 cells (40% inhibition at 10 µg/mL) but minimal activity in human colon (HCT 116) and epidermal (A431) cancer models .
Properties
Molecular Formula |
C20H15N3O6 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
6-(4-hydroxy-3-methoxybenzoyl)-5-(4-hydroxyphenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15N3O6/c1-29-13-8-10(4-7-12(13)25)17(26)16-14(9-2-5-11(24)6-3-9)15-18(21-16)22-20(28)23-19(15)27/h2-8,24-25H,1H3,(H3,21,22,23,27,28) |
InChI Key |
PXAKFGAZHUXFTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C2=C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)O)O |
Synonyms |
rigidin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Rigidin Analogues
| Compound | Molecular Formula | Key Substituents | Distinctive Features |
|---|---|---|---|
| Rigidin A | C₁₉H₁₄N₃O₅ | R₁ = R₂ = H | Parent compound; lacks methoxy groups |
| Rigidin B | C₂₀H₁₆N₃O₆ | R₁ = OMe, R₂ = H | Additional methoxy group at C-17 |
| Rigidin C | C₂₀H₁₆N₃O₆ | R₁ = H, R₂ = OMe | Methoxy group at C-18 instead of C-17 |
| Rigidin D | C₂₀H₁₈N₃O₇ | R₁ = R₂ = OMe | Two methoxy groups; higher oxygen content |
| Rigidin E | C₂₀H₁₇N₃O₅ | N-methylation at N-3 | Methylated NH group; altered polarity |
Cytotoxicity Profiles
Table 3: Cytotoxicity of Rigidins (10 µg/mL)
| Compound | L1210 Leukemia | HCT 116 Colon | A431 Epidermal |
|---|---|---|---|
| This compound | 40% | <10% | <10% |
| Rigidin C | 40% | NT | NT |
| Rigidin D | 20% | NT | NT |
| Rigidin E | NT | <10% | <10% |
NT = Not tested
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
